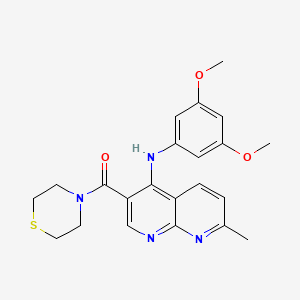

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a naphthyridine derivative featuring a 1,8-naphthyridine core substituted at positions 3, 4, and 5. The compound’s structure includes a 3,5-dimethoxyphenylamine group at position 4, a methyl group at position 7, and a thiomorpholine-4-carbonyl moiety at position 6. The 3,5-dimethoxyphenyl substituent may contribute to π-stacking interactions or modulate solubility.

Properties

IUPAC Name |

[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-4-5-18-20(25-15-10-16(28-2)12-17(11-15)29-3)19(13-23-21(18)24-14)22(27)26-6-8-30-9-7-26/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSLANBXJFYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the dimethoxyphenyl group and the thiomorpholine ring. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Naphthyridine Derivatives

Compound A : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide ()

- Core : 1,5-naphthyridine (vs. 1,8-naphthyridine in the target compound).

- Substituents :

- Adamantyl group at N3 (enhances lipophilicity and steric bulk).

- Pentyl chain at position 1 (increases hydrophobicity).

- Carboxamide at position 3 (vs. thiomorpholine-carbonyl in the target).

- Synthesis : Lower yield (25%) compared to benzamide derivatives, likely due to steric hindrance from the adamantyl group .

Compound B : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

Key Structural Comparisons

Research Implications and Limitations

While direct biological or pharmacokinetic data for the target compound are absent in the provided evidence, structural analogs suggest key design considerations:

- Lipophilicity : The thiomorpholine group may balance solubility and permeability better than adamantyl or carboxamide substituents.

- Synthetic Accessibility : The target compound’s synthesis may face challenges analogous to Compound A (e.g., moderate yields) due to the complexity of naphthyridine functionalization.

Further studies are required to explore the biological activity, stability, and synthetic optimization of N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine. Comparative crystallographic or computational modeling (e.g., using SHELX-based methods for structure refinement) could provide deeper insights into its interaction profiles .

Biological Activity

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a novel compound with a complex structure that suggests potential therapeutic applications. Its unique combination of a naphthyridine core, thiomorpholine moiety, and dimethoxyphenyl group positions it as a candidate for further pharmacological exploration, particularly in cancer treatment and other diseases influenced by cellular proliferation and apoptosis.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 424.52 g/mol. Its structural features include:

- Naphthyridine core : A bicyclic aromatic structure containing nitrogen.

- Thiomorpholine-4-carbonyl group : This functional group may enhance the compound's interaction with biological targets.

- Dimethoxyphenyl substituents : These groups can influence the compound's solubility and binding affinity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity:

-

Anticancer Properties :

- The compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Interaction studies have shown that it could selectively bind to certain enzymes or receptors involved in cancer pathways .

- Mechanism of Action :

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits the growth of several cancer cell lines. For instance:

- Cell Viability Assays : The compound showed a dose-dependent reduction in cell viability across multiple cancer types.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations upon treatment with the compound.

In Vivo Studies

Animal model studies are essential to validate the in vitro findings:

- Xenograft Models : Preliminary results from xenograft studies suggest that the compound can significantly reduce tumor size compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one | Contains a thiomorpholine group and pyridine core | Lacks the naphthyridine structure |

| 7-Methyl-N-(2-methoxyphenyl)-1,8-naphthyridin-4-amine | Similar naphthyridine core but different substituents | Different phenolic substituents |

| N-(2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amines | Contains fluorine substitution instead of methoxy groups | Variation in halogen substitution |

This table illustrates how the presence of both thiomorpholine and dimethoxyphenyl groups in this compound contributes to its distinct chemical properties and potential biological activities compared to similar compounds.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving human breast cancer cells showed that treatment with this compound led to a significant decrease in tumor growth markers.

- Case Study 2 : In a preclinical trial on lung cancer models, the compound demonstrated enhanced efficacy when used in combination with existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, and how can reaction conditions be optimized?

- Methodology :

- Coupling Reagents : Use N-heterocycle-selective coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for amide bond formation between the thiomorpholine and naphthyridine moieties .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to minimize hydrolysis of reactive intermediates.

- Yield Improvement : Employ Design of Experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading. Monitor reactions via TLC or HPLC-MS for intermediate tracking.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and detect impurities (>95% purity threshold).

- X-ray Crystallography : For unambiguous structural confirmation, refine diffraction data using SHELXL (SHELX suite) to resolve potential stereochemical ambiguities .

- HPLC-MS : Reverse-phase chromatography with UV/Vis and high-resolution mass spectrometry to assess purity and molecular weight.

Q. How can researchers evaluate the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility Screening : Test in PBS, DMSO, and aqueous buffers (pH 4–8) using nephelometry or UV absorbance.

- Stability Studies : Incubate at 37°C in simulated biological matrices (e.g., plasma, liver microsomes) and analyze degradation products via LC-MS/MS.

Advanced Research Questions

Q. What computational approaches can reconcile discrepancies between predicted and observed binding affinities for this compound?

- Methodology :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins. Cross-validate with experimental data (e.g., SPR, ITC).

- Conformational Analysis : Perform MD simulations to assess flexibility of the thiomorpholine and dimethoxyphenyl groups, which may adopt non-equilibrium states in vivo .

Q. How can metabolic pathways be elucidated for this compound in in vitro models?

- Methodology :

- Radiolabeling : Synthesize -labeled analogs to track metabolic fate in hepatocyte incubations.

- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites, supported by enzymatic inhibition assays (CYP450 isoforms).

Q. What experimental designs are recommended to address contradictory bioactivity data across cell-based assays?

- Methodology :

- Assay Standardization : Control variables such as cell passage number, serum lot, and incubation time.

- Orthogonal Assays : Validate hits using alternate readouts (e.g., Western blot for target phosphorylation alongside cell viability assays).

Q. How can researchers resolve crystallographic challenges (e.g., twinning, disorder) in the structural analysis of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.